

4-Chlorobutyl benzoate CAS number 946-02-1

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Compound of Interest

Compound Name: 4-Chlorobutyl benzoate

Cat. No.: B1360250

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An In-depth Technical Guide to **4-Chlorobutyl Benzoate** (CAS: 946-02-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyl benzoate is a bifunctional organic compound featuring a benzoate ester and a terminal chloroalkyl group.^[1] Its unique structure, combining a stable ester linkage with a reactive alkyl chloride, makes it a valuable intermediate and building block in various fields, including synthetic organic chemistry, polymer science, and pharmaceutical research.^[1] This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its relevance to drug development professionals.

The molecule consists of a benzoate group ($\text{C}_6\text{H}_5\text{COO}-$) linked to a four-carbon chain with a chlorine atom at the terminal position ($-\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl}$).^[1] This configuration allows for sequential or orthogonal chemical modifications at two distinct sites: the ester, which can be hydrolyzed, and the C-Cl bond, which is susceptible to nucleophilic substitution.^[1] In pharmaceutical research, it is particularly useful as a linker or spacer molecule for creating drug conjugates or as a precursor for more complex active pharmaceutical ingredients (APIs).^[1]

Chemical and Physical Properties

4-Chlorobutyl benzoate is typically a colorless to pale yellow liquid under standard conditions.^[1] Its physicochemical properties are summarized in the tables below.

Identifiers and General Properties

Property	Value	Source(s)
CAS Number	946-02-1	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	[1] [4] [5]
Molecular Weight	212.67 g/mol	[1] [4] [5]
IUPAC Name	4-chlorobutyl benzoate	[4]
SMILES	<chem>C1=CC=C(C=C1)C(=O)OCCC</chem> <chem>CCl</chem>	[5]
InChIKey	XFFQVVCNZAYQJSJ- UHFFFAOYSA-N	[1] [8]

Physical Properties

Property	Value	Conditions	Source(s)
Boiling Point	176-178 °C	at 20 mmHg	[3] [9]
Boiling Point	140-143 °C (413-416 K)	at 0.007 bar	[1] [6]
Density	1.143 g/mL	at 25 °C	[3] [9]
Refractive Index (n ²⁰ /D)	1.519	[3] [9]	

Predicted Spectroscopic Data

While experimental spectra should always be obtained for confirmation, the following table summarizes expected values for key analytical techniques.[\[1\]](#)

Technique	Feature	Expected Value (ppm or m/z)	Assignment
^{13}C NMR	Carbonyl (C=O)	~166	Ester Carbonyl
Aromatic (C-O)	~130	Quaternary Phenyl Carbon	
Aromatic (CH)	~128-133	Phenyl Carbons	
Methylene (-OCH ₂ -)	~64	Methylene adjacent to ester oxygen	
Methylene (-CH ₂ Cl)	~44-45	Methylene adjacent to chlorine	
Methylene (-CH ₂ CH ₂ -)	~26-29	Middle methylene carbons	
Mass Spec (EI)	Molecular Ion [M] ⁺	212 / 214	Molecular ion (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
Fragment	121	Benzoyloxy fragment [C ₇ H ₅ O ₂] ⁺	
Fragment	105	Benzoyl fragment [C ₇ H ₅ O] ⁺	
Fragment	77	Phenyl fragment [C ₆ H ₅] ⁺	
Fragment	91 / 93	Chlorobutyl fragment [C ₄ H ₈ Cl] ⁺	

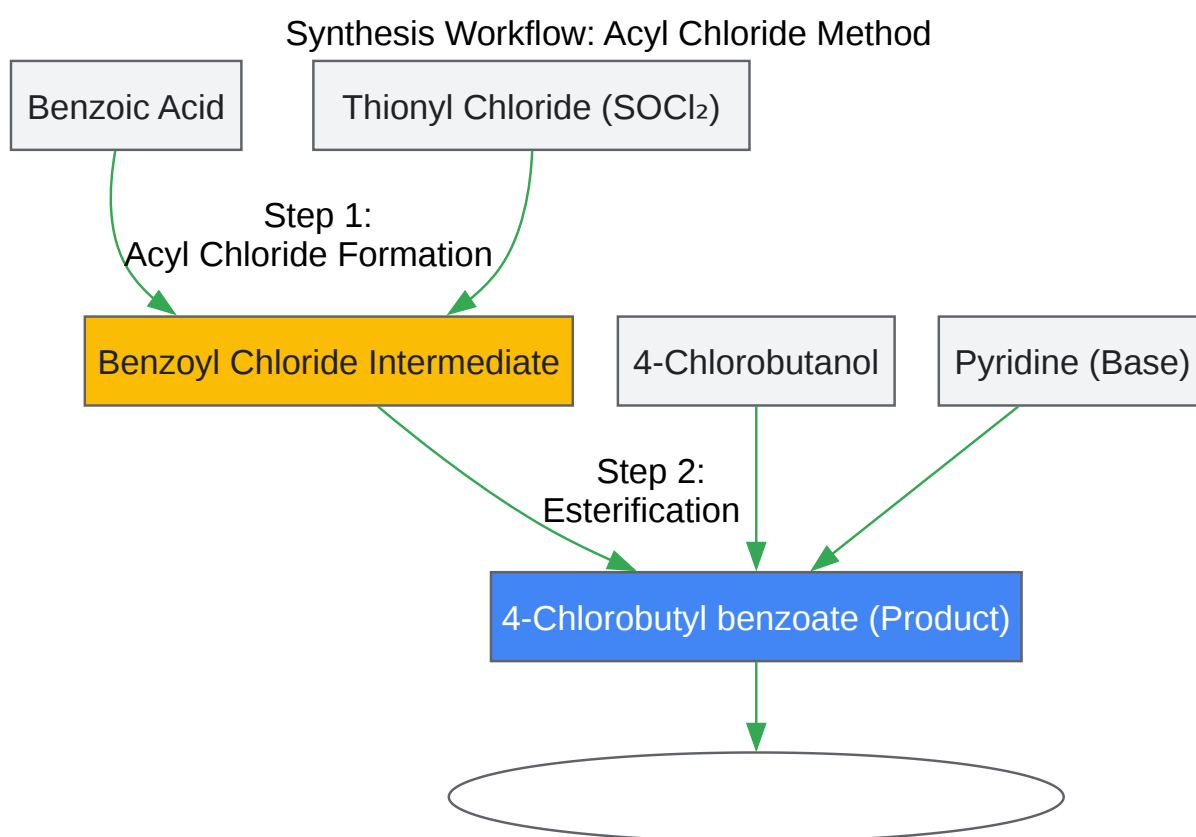
Synthesis and Experimental Protocols

The most common methods for synthesizing **4-chlorobutyl benzoate** involve the esterification of benzoic acid or its derivatives with 4-chlorobutanol.^[1]

Common Synthetic Routes

- Fischer Esterification: The direct reaction of benzoic acid with 4-chlorobutanol using a strong acid catalyst (e.g., H_2SO_4).^[1]
- Acyl Chloride Method: A two-step process involving the conversion of benzoic acid to benzoyl chloride, followed by its reaction with 4-chlorobutanol.^[1] This method is often preferred for its higher yield and milder reaction conditions in the second step.

The synthesis workflow can be visualized as follows:



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Synthesis via the Acyl Chloride Method.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize **4-chlorobutyl benzoate** from benzoic acid.

Materials:

- Benzoic acid
- Thionyl chloride (SOCl_2)
- 4-Chlorobutanol
- Pyridine
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

Step 1: Formation of Benzoyl Chloride

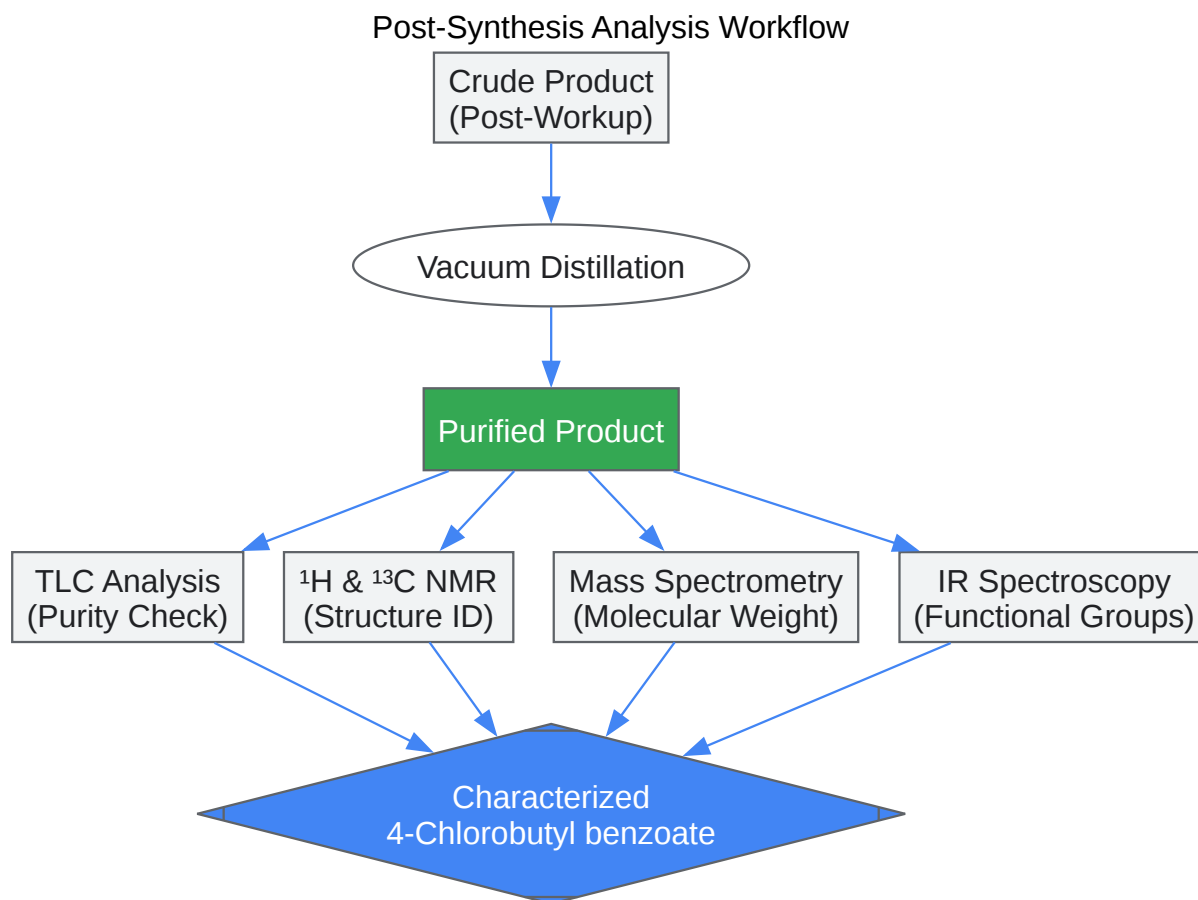
- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (1.0 eq).
- Add thionyl chloride (1.2 eq) dropwise at room temperature.
- Heat the mixture to reflux (approx. $80\text{ }^\circ\text{C}$) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride is used directly in the next step.

Step 2: Esterification

- Dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM).
- In a separate flask, dissolve 4-chlorobutanol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
- Cool the 4-chlorobutanol/pyridine solution to 0 °C in an ice bath.
- Slowly add the benzoyl chloride solution dropwise to the cooled 4-chlorobutanol solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 3: Purification and Analysis

- Purify the crude product by vacuum distillation to obtain pure **4-chlorobutyl benzoate**.^{[1][3][9]}
- Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and Mass Spectrometry.



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Workflow for product purification and analysis.

Applications in Research and Drug Development

The bifunctional nature of **4-chlorobutyl benzoate** makes it a versatile tool for medicinal chemists and drug development professionals.[1]

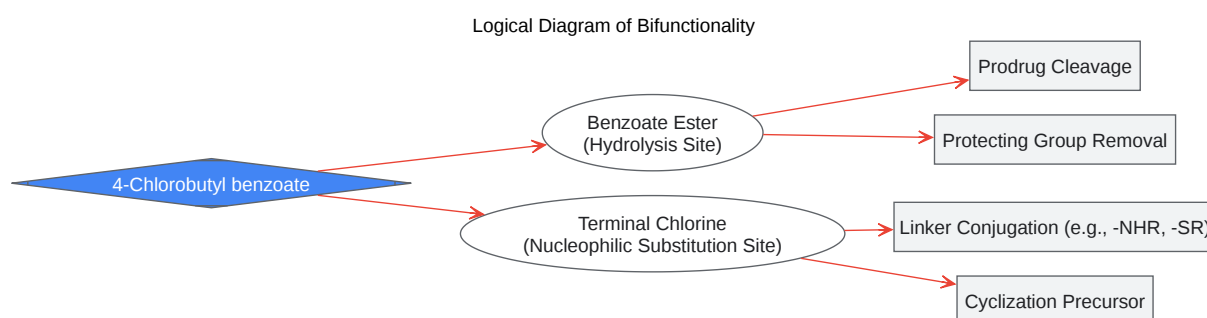
Key Roles:

- **Linker/Spacer:** The four-carbon chain provides a flexible spacer to connect a payload (drug) to a targeting moiety or a solubility-enhancing group. The terminal chlorine is readily

displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond, while the ester can be designed for hydrolytic cleavage.[1]

- **Protecting Group:** The benzoate group can serve as a protecting group for the hydroxyl function of 4-chlorobutanol.[1]
- **Synthetic Intermediate:** It serves as a key starting material for synthesizing more complex molecules, including heterocyclic compounds, through intramolecular cyclization or as a building block for larger pharmaceutical scaffolds.[1]

The logical relationship of its functional groups is key to its utility.



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Role of functional groups in applications.

Safety and Handling

4-Chlorobutyl benzoate is classified as a skin and eye irritant.[2]

- **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
- **Precautionary Measures:**

- P264: Wash skin thoroughly after handling.[2]
- P280: Wear protective gloves, eye protection, and face protection.[2]
- First Aid:
 - Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[2]
 - Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.[2]
- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[2]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

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